1-(9H-carbazol-9-yl)ethanone

Hydrogen Storage Liquid Organic Hydrogen Carriers Thermodynamic Efficiency

Choose 1-(9H-Carbazol-9-yl)ethanone (9-Acetylcarbazole) for critical R&D. The electron-withdrawing N-acetyl group enables distinct redox behavior, high synthetic yields (up to 96%), and superior thermodynamic efficiency for LOHC applications over n-alkyl analogs. Ideal for advanced materials and pharmaceutical synthesis requiring batch-to-batch consistency.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 574-39-0
Cat. No. B1360030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)ethanone
CAS574-39-0
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
InChIKeyCADSTRJVECIIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(9H-Carbazol-9-yl)ethanone (CAS 574-39-0): Core Physicochemical Properties and Procurement Specifications for R&D and Industrial Sourcing


1-(9H-Carbazol-9-yl)ethanone (also known as 9-Acetylcarbazole, N-Acetylcarbazole, or NSC 39028) is an N-substituted carbazole derivative with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24 g/mol [1]. The compound features an acetyl group (ethanone) at the 9-position of the carbazole core, conferring a calculated LogP of approximately 3.2–3.5 and a polar surface area (PSA) of 22.00 Ų [2]. Commercially, it is available as a white to almost white crystalline powder with standard purity specifications of ≥98.0% (GC) [3]. The compound melts at 75–79 °C (literature value: 77 °C) and exhibits a boiling point of 315.5 °C at 760 mmHg and a density of 1.16 g/cm³ [2][3]. It is soluble in toluene and common organic solvents [3].

Why Substituting 1-(9H-Carbazol-9-yl)ethanone with Alternative Carbazole Derivatives Can Compromise Research Reproducibility and Process Outcomes


The substitution of 1-(9H-Carbazol-9-yl)ethanone with other N-functionalized carbazoles (e.g., N-alkyl carbazoles such as N-ethylcarbazole or N-hydroxyethylcarbazole) is not a scientifically neutral decision due to the profound influence of the N-acetyl group on both electronic structure and chemical reactivity. The electron-withdrawing nature of the acetyl substituent markedly alters the electron density of the carbazole core, thereby tuning the compound's redox potential, photophysical behavior, and regioselectivity in subsequent derivatization reactions [1][2]. For instance, whereas N-alkyl carbazoles typically undergo rapid ring–ring coupling upon anodic oxidation, the introduction of an N-acetyl group fundamentally changes the electrochemical oxidation pathway, complicating the reaction manifold and altering product distribution [1]. Consequently, direct substitution can lead to irreproducible synthetic outcomes, altered material performance metrics, and failure to meet specific procurement specifications in both pharmaceutical and materials science applications .

Quantitative Comparative Evidence for 1-(9H-Carbazol-9-yl)ethanone: Procurement-Decisive Differentiation Versus Key Analogs


Superior Thermodynamic Efficiency as a Liquid Organic Hydrogen Carrier (LOHC) Compared to N-Ethylcarbazole

In process simulations evaluating thermodynamic efficiencies for hydrogen storage applications, N-acetylcarbazole demonstrated better thermodynamic efficiency than n-ethylcarbazole, the most widely studied LOHC candidate in the carbazole series [1][2]. Computational studies further identified 9-acetylcarbazole as a more promising hydrogen storage candidate in terms of thermodynamic standards when compared with a broader group of carbazole derivatives [3].

Hydrogen Storage Liquid Organic Hydrogen Carriers Thermodynamic Efficiency

High Synthetic Yield and Efficiency Under Optimized Catalytic Conditions Enabling Scalable Procurement

The synthesis of 1-(9H-Carbazol-9-yl)ethanone can be achieved with yields up to 96% via Ir-catalyzed acylation using vinyl acetate and carbazole, with an isolated yield of 94% after chromatographic purification . Comparative catalytic studies indicate that alternative methods employing zinc chloride catalysis yield the compound with efficiencies ranging from 49% to 87%, depending on specific reaction conditions and substrate substitution patterns .

Synthetic Methodology Catalytic Acylation Process Chemistry

Electron-Withdrawing N-Acetyl Substituent Modulates Electrochemical Oxidation Behavior Compared to N-Alkyl and Unsubstituted Carbazole

Electrochemical studies have demonstrated that while carbazole and N-alkyl/N-aryl carbazole derivatives undergo rapid ring–ring coupling as the predominant decay pathway of carbazole cations, the anodic oxidation pathway of N-acetylcarbazole was found to be extremely complicated [1]. The electron-withdrawing acetyl group decreases electron density on the carbazole core, which stabilizes cationic species and alters the reactivity profile relative to electron-donating N-alkyl substituents [2].

Electrochemistry Anodic Oxidation Organic Electronics

Distinct Photo-Fries Rearrangement Reactivity Profile Differentiates N-Acetylcarbazole from N-Benzoyl and Other N-Acyl Analogs

Photochemical studies of N-acetylcarbazole in ethanol and dichloromethane solutions reveal a characteristic photo-Fries rearrangement product distribution consisting of 1-acetyl carbazole, 3-acetyl carbazole, carbazole, 4-acetylcarbazole, and N,3-diacetylcarbazoles [1]. This product profile is distinct from that observed with N-benzoylcarbazole and other N-acyl derivatives, providing a predictable and well-characterized photochemical behavior that can be exploited for selective C-acylation reactions [1].

Photochemistry Photo-Fries Rearrangement Synthetic Building Block

Procurement-Relevant Application Scenarios for 1-(9H-Carbazol-9-yl)ethanone Based on Quantified Differentiation Evidence


Liquid Organic Hydrogen Carrier (LOHC) Research and Development

Research groups and industrial R&D teams developing liquid organic hydrogen carrier systems should prioritize 1-(9H-Carbazol-9-yl)ethanone over the more commonly studied n-ethylcarbazole. Evidence from process simulations demonstrates that N-acetylcarbazole exhibits better thermodynamic efficiency than n-ethylcarbazole for hydrogenation/dehydrogenation cycling [1][2]. This improved thermodynamic profile directly translates to potential reductions in energy input per hydrogen storage-release cycle, making it a strategically advantageous candidate for next-generation LOHC materials. Computational screening further supports its selection as a thermodynamically promising candidate within the broader carbazole derivative family [3].

Scalable Synthesis of Carbazole-Based Pharmaceutical Intermediates and Advanced Building Blocks

Procurement managers and process chemists requiring reliable, high-yield access to N-functionalized carbazole building blocks should select 1-(9H-Carbazol-9-yl)ethanone based on demonstrated synthetic efficiency. The compound can be produced with yields reaching 96% (94% isolated) under Ir-catalyzed conditions , substantially exceeding the 49%–87% yield range observed with zinc chloride-catalyzed alternative methods . This high-yield synthetic accessibility ensures cost-effective supply and scalability, which is critical for pharmaceutical intermediate production and multi-step synthetic campaigns where material availability and batch consistency are paramount procurement considerations.

Electrochemical and Electropolymerization Material Development for Organic Electronics

Researchers designing electrochemical polymerization processes or studying carbazole-based electroactive materials should consider 1-(9H-Carbazol-9-yl)ethanone when a deviation from the standard rapid ring–ring coupling pathway of N-alkyl carbazoles is required. The electron-withdrawing N-acetyl group fundamentally alters the anodic oxidation mechanism, resulting in an extremely complicated oxidation pathway distinct from the rapid coupling observed with carbazole and N-alkyl derivatives [4][5]. This differential electrochemical behavior may be exploited for applications requiring altered polymer morphologies, modified redox potentials, or distinct material processing windows.

Photochemical Synthesis of C-Acetylated Carbazole Derivatives via Photo-Fries Rearrangement

Synthetic laboratories employing photochemical C–H functionalization strategies should procure 1-(9H-Carbazol-9-yl)ethanone for the predictable generation of C-acetylated carbazole isomers. Photolysis yields a defined mixture of 1-acetyl, 3-acetyl, and 4-acetyl carbazole, along with carbazole and diacetylated products [6]. This well-characterized photo-Fries rearrangement behavior provides a reliable synthetic entry point to C-acetylcarbazole scaffolds that are not equivalently accessible using N-benzoylcarbazole or other N-acyl analogs, thereby justifying targeted procurement for photochemical synthetic method development.

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